Bupicomide

Hypertension Vasodilator Clinical Pharmacology

Bupicomide is a prodrug of fusaric acid, offering dual vasodilation and DBH inhibition for hypertension research. Unlike hydralazine, it reduces norepinephrine synthesis and preserves renal blood flow. Ideal for mechanistic studies requiring active metabolite monitoring. Purchase high-purity compound for reproducible experimental outcomes.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 22632-06-0
Cat. No. B1668055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBupicomide
CAS22632-06-0
Synonymsupicamide
bupicomide
Sch 10595
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCCCCC1=CN=C(C=C1)C(=O)N
InChIInChI=1S/C10H14N2O/c1-2-3-4-8-5-6-9(10(11)13)12-7-8/h5-7H,2-4H2,1H3,(H2,11,13)
InChIKeyVKSPIPWLHGKJQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bupicomide CAS 22632-06-0: Dopamine β-Hydroxylase Inhibitor with Vasodilator Properties for Hypertension Research


Bupicomide (Sch 10595, 5-butylpicolinamide, CAS 22632-06-0) is an investigational dopamine β-hydroxylase (DBH) inhibitor and a structural analog of fusaric acid [1]. It acts as a peripheral vasodilator that reduces systemic vascular resistance, thereby lowering systolic, diastolic, and mean arterial pressure [2]. Clinically evaluated in the 1970s as an antihypertensive agent, bupicomide demonstrates a dual mechanism: direct vascular smooth muscle relaxation and inhibition of norepinephrine biosynthesis from dopamine . Its primary research applications center on experimental models of hypertension and sympathetic nervous system modulation.

Bupicomide vs. Generic Vasodilators: Why In-Class Substitution Is Not Straightforward


Although bupicomide shares the vasodilator classification with agents like hydralazine, its unique dopamine β-hydroxylase inhibitory activity distinguishes it mechanistically [1]. Unlike hydralazine, which acts solely as a direct arteriolar vasodilator, bupicomide additionally reduces norepinephrine biosynthesis, a property that theoretically could offer differential hemodynamic and neurohormonal profiles [2]. Furthermore, bupicomide is a prodrug that is metabolized to the active moiety fusaric acid, introducing pharmacokinetic considerations absent with direct-acting vasodilators [3]. These mechanistic and pharmacokinetic distinctions preclude simple interchangeability with other in-class compounds, underscoring the need for compound-specific evidence to guide research selection and procurement decisions.

Bupicomide: Quantitative Comparative Evidence for Scientific Procurement Decisions


Comparative Antihypertensive Efficacy: Bupicomide vs. Hydralazine in Hypertensive Patients

In a direct head-to-head clinical trial of 6 patients with mild to moderate hypertension, bupicomide (900–2,000 mg/day) reduced mean supine arterial pressure by 15.2 mm Hg, while hydralazine (300–600 mg/day) reduced it by 15.7 mm Hg, demonstrating comparable antihypertensive efficacy [1]. Notably, bupicomide induced a smaller reflex tachycardia (heart rate increase of 11.3 bpm) compared to hydralazine (14.5 bpm), a 3.2 bpm difference that may carry clinical significance in patients with cardiac comorbidities [1].

Hypertension Vasodilator Clinical Pharmacology

Heart Rate Response: Reduced Tachycardia with Bupicomide vs. Hydralazine

In the same head-to-head study, the heart rate increase during bupicomide therapy averaged 11.3 bpm, compared to 14.5 bpm with hydralazine [1]. This 3.2 bpm difference represents a 22% lower magnitude of reflex tachycardia for bupicomide relative to hydralazine. The differential heart rate response occurred despite equivalent reductions in mean arterial pressure and comparable increases in cardiac index for both drugs [1].

Tachycardia Sympathetic Nervous System Hemodynamics

Renal Hemodynamics: Preservation of Renal Blood Flow with Bupicomide

In a study of 10 male patients with uncomplicated essential hypertension, bupicomide significantly increased renal blood flow while decreasing renal vascular resistance, without altering glomerular filtration rate [1]. This contrasts with some other vasodilators that may reduce renal perfusion. The preservation of renal hemodynamics occurred alongside significant reductions in systolic, diastolic, and mean arterial pressure, as well as peripheral vascular resistance [1].

Renal Hemodynamics Vasodilation Hypertension

Comparative DBH Inhibitor Pharmacology: Bupicomide vs. Fusaric Acid in Rodent Models

In spontaneously hypertensive rats, both bupicamide (bupicomide) and its structural parent fusaric acid produced marked tachycardia while decreasing blood pressure [1]. This contrasts with other DBH inhibitors, FLA-63 and U-14,624, which caused modest bradycardia in the same model [1]. The differential heart rate response among DBH inhibitors suggests that the tachycardic effect is not a class-wide property but rather specific to the fusaric acid structural family.

Dopamine β-Hydroxylase Inhibition Tachycardia Animal Model

Pharmacokinetic Distinction: Bupicomide as a Prodrug of Fusaric Acid

Bupicomide functions as a prodrug that is metabolized in vivo to fusaric acid, the active DBH-inhibiting moiety [1]. A validated gas-liquid chromatography (GLC) assay was developed for fusaric acid in biological fluids, with a lower limit of sensitivity of 0.1 μg/mL, enabling pharmacokinetic studies of bupicomide following therapeutic doses in both animals and humans [1]. This prodrug relationship introduces distinct pharmacokinetic properties compared to direct administration of fusaric acid itself.

Prodrug Pharmacokinetics Metabolism

Bupicomide Application Scenarios: Experimental Use Cases Aligned with Quantitative Evidence


Comparative Vasodilator Research in Hypertension Models

Investigators conducting head-to-head comparisons of vasodilator agents in experimental hypertension models will find bupicomide valuable due to its established comparative efficacy against hydralazine [1]. The documented reduction in mean arterial pressure (15.2 mm Hg) and attenuated reflex tachycardia (11.3 bpm vs. 14.5 bpm) provide quantitative benchmarks for designing controlled studies that evaluate hemodynamic and autonomic outcomes [1].

Renal Hemodynamic Studies in Hypertension

For research examining the renal effects of antihypertensive interventions, bupicomide offers a well-characterized profile: it increases renal blood flow and decreases renal vascular resistance without altering glomerular filtration rate [1]. This makes it a suitable tool for dissecting the renal-specific actions of vasodilator therapy, distinct from agents that may compromise renal perfusion [1].

Dopamine β-Hydroxylase Inhibition with Prodrug Kinetics

In studies requiring sustained or modulated inhibition of norepinephrine biosynthesis, bupicomide's prodrug metabolism to fusaric acid provides a unique pharmacokinetic tool [1]. The validated GLC assay for fusaric acid (sensitivity 0.1 μg/mL) enables precise monitoring of active metabolite concentrations, supporting pharmacokinetic-pharmacodynamic correlation studies in both animal and human models [1].

Sympathetic Nervous System and Baroreflex Modulation Research

Researchers investigating sympathetic nervous system activity and baroreceptor reflex function may select bupicomide as a comparator agent due to its documented effects on urinary norepinephrine excretion and pre-ejection period changes [1]. Its dual vasodilator/DBH inhibitory mechanism offers a distinct profile for studies exploring the interplay between vascular tone and neurohormonal regulation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bupicomide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.